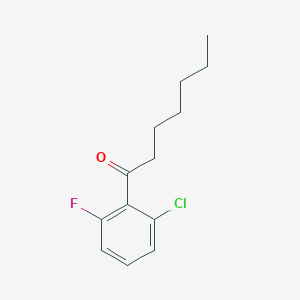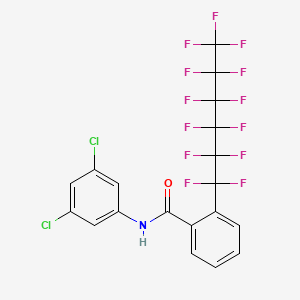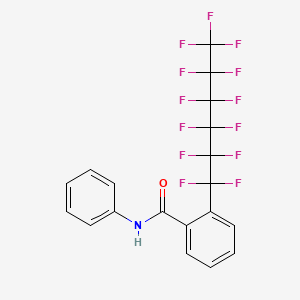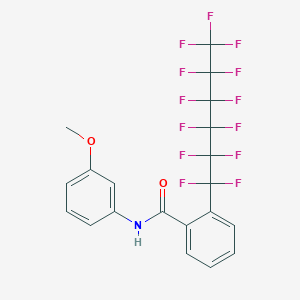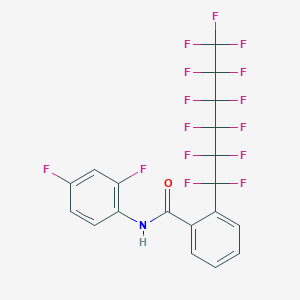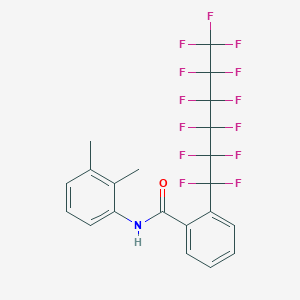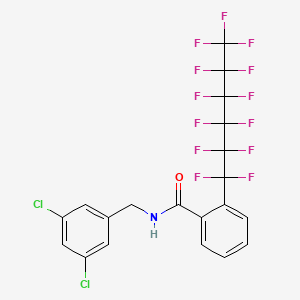![molecular formula C16H11ClFN B3042882 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile CAS No. 680215-63-8](/img/structure/B3042882.png)
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Vue d'ensemble
Description
The compound 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile is a type of acrylonitrile derivative that is of interest due to its potential biological activity. Acrylonitriles are known to be versatile in organic chemistry, capable of undergoing various organic transformations and forming bioactive heterocycles . The presence of fluorine in such compounds is significant as fluorine-containing medicinals are widely used in various therapeutic areas, including anti-cancer, anti-inflammatory, anti-parasitic, and central nervous system treatments .
Synthesis Analysis
The synthesis of related acrylonitrile compounds involves the reaction of appropriate aldehydes with acetonitriles in the presence of a base and a catalytic amount of tert-butylammonium bromide. The reaction is typically carried out at room temperature and followed by extraction and recrystallization to obtain the desired product . For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be determined using X-ray diffraction studies. For example, the crystal structure of a related compound was analyzed using an X-ray source and image plate system, with data collected at room temperature by the oscillation method . The olefinic bond geometry and structural conformation details are crucial for understanding the reactivity and potential biological activity of these molecules .
Chemical Reactions Analysis
Acrylonitrile derivatives can participate in various chemical reactions due to the presence of the nitrile function, which is pivotal for C-C bond formation. The deprotonation of the α-carbon and subsequent alkylation is a particularly important reaction pathway for these compounds . Additionally, the introduction of fluorine into the molecule can enhance its reactivity and biological activity, as seen in the synthesis of thiazolylacrylonitriles with fungicidal properties .
Physical and Chemical Properties Analysis
The physical properties of acrylonitrile derivatives, such as melting points, can be determined after synthesis. For example, the related compound 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has a melting point of 102°C . The chemical properties, such as reactivity and biological activity, are often assessed through bioassays. In the case of thiazolylacrylonitriles, preliminary bioassays indicated fungicidal activity, with some compounds showing more than 80% growth inhibition against Colletotrichum gossypii at a concentration of 25 mg/L .
Safety And Hazards
Propriétés
IUPAC Name |
(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJBCNODFMVCJR-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



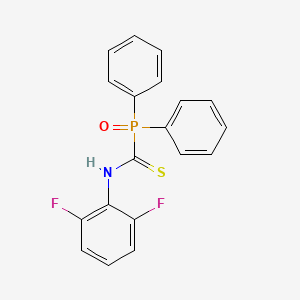
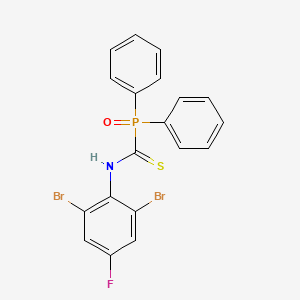
![N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3042804.png)
